3,3-Dimethyl-2-hexanol 3,3-Dimethyl-2-hexanol
Brand Name: Vulcanchem
CAS No.: 22025-20-3
VCID: VC8398163
InChI: InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3
SMILES: CCCC(C)(C)C(C)O
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

3,3-Dimethyl-2-hexanol

CAS No.: 22025-20-3

Cat. No.: VC8398163

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-2-hexanol - 22025-20-3

Specification

CAS No. 22025-20-3
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 3,3-dimethylhexan-2-ol
Standard InChI InChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3
Standard InChI Key LTTHCWFPLXSQOD-UHFFFAOYSA-N
SMILES CCCC(C)(C)C(C)O
Canonical SMILES CCCC(C)(C)C(C)O

Introduction

Chemical Identification and Structural Analysis

Molecular and Stereochemical Features

The IUPAC name 3,3-dimethyl-2-hexanol unambiguously defines its structure: a hexanol derivative with methyl branches at carbon 3 and a hydroxyl group at carbon 2. The compound’s InChIKey (LTTHCWFPLXSQOD-UHFFFAOYSA-N) encodes its stereochemical and connectivity data, ensuring precise identification in chemical databases .

Table 1: Key Identifiers of 3,3-Dimethyl-2-Hexanol

PropertyValueSource
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
CAS Registry Number22025-20-3
InChIKeyLTTHCWFPLXSQOD-UHFFFAOYSA-N

Isomerism and Related Compounds

3,3-Dimethyl-2-hexanol exhibits structural isomerism with alcohols such as 3,5-dimethyl-2-hexanol (CAS 66576-27-0), which shares the same molecular formula but differs in methyl group placement . Comparative studies of such isomers reveal how subtle structural changes influence properties like boiling points and reactivity. For instance, 3,5-dimethyl-2-hexanol has a documented boiling point of 433.15 K under standard conditions , while analogous data for 3,3-dimethyl-2-hexanol remains less reported in public databases.

Synthesis and Industrial Production

Challenges in Synthesis

The steric hindrance imposed by the geminal dimethyl groups at carbon 3 complicates conventional synthesis routes. Nucleophilic substitution or hydration of alkenes may require tailored catalysts to mitigate side reactions. For instance, acid-catalyzed hydration of 3,3-dimethyl-1-hexene could theoretically yield the target alcohol, but regioselectivity and byproduct formation remain hurdles.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis of Estimation
Boiling Point428–438 KJoback Group Contribution
Density (25°C)0.82–0.85 g/cm³Analogous Alcohols
LogP (Octanol-Water)2.5–3.0Computational Prediction

Spectroscopic Characteristics

Infrared (IR) spectroscopy of 3,3-dimethyl-2-hexanol would reveal key functional group vibrations:

  • O-H stretch: ~3200–3600 cm⁻¹ (broad)

  • C-O stretch: ~1050–1150 cm⁻¹

  • C-H bends (CH₃): ~1375–1385 cm⁻¹ and 1465–1475 cm⁻¹

Nuclear Magnetic Resonance (NMR) data would further elucidate its structure:

  • ¹H NMR: A triplet for the hydroxyl-bearing CH (δ 3.4–3.6 ppm), coupled to adjacent CH₂ groups, and singlet peaks for the geminal dimethyl groups (δ 0.8–1.0 ppm).

  • ¹³C NMR: Quaternary carbon signals near δ 35–40 ppm for the branched methyl-bearing carbon.

Applications and Industrial Relevance

Solvent and Intermediate Uses

Branched alcohols like 3,3-dimethyl-2-hexanol are valued in organic synthesis as solvents or intermediates for esters, ethers, and surfactants. Their low volatility and hydrophobic nature make them suitable for specialty coatings or lubricant formulations.

Future Research Directions

Data Gaps and Experimental Needs

  • Thermodynamic Data: Experimental determination of boiling point, vapor pressure, and heat capacity.

  • Synthetic Optimization: Development of stereoselective routes for large-scale production.

  • Toxicological Profiling: Acute and chronic toxicity studies to inform regulatory guidelines.

Computational Modeling

Molecular dynamics simulations could predict solvation behavior and reactivity, guiding applications in material science.

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